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Compound of Interest

(S)-2-amino-3-(4-
Compound Name:

aminophenyl)propan-1-ol

Cat. No.: B1280686

CAS Number: 726134-79-8

This technical guide provides an in-depth overview of (S)-2-amino-3-(4-aminophenyl)propan-
1-ol, a key intermediate in the synthesis of various pharmaceutical compounds. This document
is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

(S)-2-amino-3-(4-aminophenyl)propan-1-ol is a chiral molecule with the following properties:
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Property Value Source

CAS Number 726134-79-8 [11[2]

Molecular Formula CoH14N20 [1][2]

Molecular Weight 166.22 g/mol [11[2]

Appearance No.t explicitly stated, likely a Inferr('ad'from synthesis
solid descriptions

Solubility Not explicitly stated

Melting Point Not explicitly stated

IR, *H NMR, and 3C NMR data
Spectroscopic Data are consistent with the [3]

proposed structure.

Synthesis and Experimental Protocols

(S)-2-amino-3-(4-aminophenyl)propan-1-ol is primarily synthesized through the reduction of
its nitro-precursor, (S)-2-amino-3-(4-nitrophenyl)propan-1-ol.

Synthesis of (S)-2-amino-3-(4-aminophenyl)propan-1-ol

A common method for the synthesis involves the reduction of the nitro group using iron filings
in the presence of an acid.[3]

Experimental Protocol:

o Charge a reactor with (S)-2-amino-3-(4-nitrophenyl)propan-1-ol, 95% ethanol, iron filings,
demineralized water, and concentrated hydrochloric acid at room temperature.[3]

o Reflux the reaction mixture for a period of two to three hours.[3]

» After cooling the reaction mass to room temperature, filter off the iron through a filter aid and
wash thoroughly with 95% ethanol.[3]
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« Distill off the ethanol from the filtrate completely under vacuum to yield (S)-2-amino-3-(4-
aminophenyl)propan-1-ol.[3]

e The resulting product can be further purified by recrystallization from a mixture of ethyl
acetate and n-hexane.[3]

The purity of the final product can be assessed by High-Performance Liquid Chromatography
(HPLC), with reported purities reaching 99%.[3]

Applications in Pharmaceutical Synthesis

This compound serves as a crucial building block in the synthesis of more complex active
pharmaceutical ingredients (APIs).

Intermediate in the Synthesis of Zolmitriptan

(S)-2-amino-3-(4-aminophenyl)propan-1-ol is a key intermediate in the production of
Zolmitriptan, a selective serotonin receptor agonist used in the treatment of migraine.[3] The
synthesis proceeds through the formation of (S)-4-(4-aminobenzyl)-2-oxazolidinone.

Experimental Protocol for the Synthesis of (S)-4-(4-aminobenzyl)-2-oxazolidinone:

Charge a reactor with (S)-2-amino-3-(4-aminophenyl)propan-1-ol, dimethyl carbonate, and
potassium carbonate.[3]

e Heat the reaction mixture to 115-120°C.[3]

« Distill off the methanol formed during the reaction over a period of 2.5 hours.[3]

» After cooling to room temperature, add methanol and filter the salts.[3]

« Distill off the methanol from the filtrate completely under vacuum.[3]

e Add isopropanol to the residue to precipitate the product, (S)-4-(4-aminobenzyl)-2-
oxazolidinone.[3]

 Filter and wash the product with isopropanol.[3]
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Below is a workflow diagram illustrating the synthesis of Zolmitriptan, highlighting the role of
(S)-2-amino-3-(4-aminophenyl)propan-1-ol.

Synthesis of (S)-2-amino-3-(4-aminophenyl)propan-1-ol Synthesis of Zolmitriptan Intermediate Final Steps to Zolmitriptan

—4-<Funner Synthetic Steps )—»D

(S)-4-(4-aminobenzyl)-2-oxazolidinone

(S)-2-amino-3-(4-nitrophenyhpropan-1-ol

Click to download full resolution via product page

Zolmitriptan Synthesis Workflow

Precursor for Akt Kinase Inhibitors

(S)-2-amino-3-(4-aminophenyl)propan-1-ol is utilized in the preparation of a new series of 2-
substituted thiazole carboxamides. These compounds have been identified as potent inhibitors
of Akt kinases (also known as Protein Kinase B), which are key components of a signaling

pathway often dysregulated in cancer.[4]

Role in Signaling Pathways: Inhibition of the
PI3K/Akt Pathway

The PI3K/Akt signaling pathway is a crucial intracellular cascade that regulates cell survival,
proliferation, and growth.[5] Aberrant activation of this pathway is a hallmark of many cancers,
making it a prime target for therapeutic intervention.

Thiazole carboxamides derived from (S)-2-amino-3-(4-aminophenyl)propan-1-ol act as
inhibitors of Akt. By blocking the activity of Akt, these compounds can inhibit the
phosphorylation of downstream targets, leading to the induction of apoptosis and the
suppression of tumor cell proliferation.[6]

The diagram below illustrates the PI3K/Akt signaling pathway and the point of inhibition by the
thiazole carboxamide derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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aminophenyl)propan-1-ol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1280686#s-2-amino-3-4-aminophenyl-propan-1-ol-
cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States
Phone: (601) 213-4426
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